3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is a spirocyclic compound characterized by a unique bicyclic structure that incorporates both nitrogen and carbon atoms. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular formula for this compound is , and it has a molecular weight of 179.26 g/mol. It is classified under spiro compounds, which are compounds that contain a spiro center—a carbon atom that is shared by two non-adjacent rings.
The compound can be sourced from various chemical suppliers, including specialized platforms like Advanced ChemBlocks, which provide detailed specifications such as purity levels (97%) and catalog identification numbers (Q54013) for research purposes . Its classification as a spiro compound places it within a broader category of cyclic compounds that exhibit unique chemical properties due to their structural characteristics.
The synthesis of 3-methyl-3-azaspiro[5.5]undec-7-en-9-one typically involves several key steps, including the use of aliphatic 4-substituted heterocyclic aldehydes as starting materials. A common synthetic pathway includes:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. For instance, hydrogenation reactions may be conducted under ambient conditions with controlled hydrogen pressure to optimize conversion rates.
The molecular structure of 3-methyl-3-azaspiro[5.5]undec-7-en-9-one can be represented using various chemical notation systems, including SMILES notation: CN1CCC2(C=CC(=O)CC2)CC1
. This notation highlights the presence of a nitrogen atom in the spiro center and indicates the connectivity between carbon atoms within the bicyclic framework.
The compound's structural data can be further elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its functional groups and molecular interactions.
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one can participate in various chemical reactions due to its functional groups, particularly the carbonyl group present in its structure. Common reactions include:
The reactivity of this compound is influenced by its steric and electronic properties, which are critical for designing targeted synthetic pathways in drug development.
The mechanism of action for 3-methyl-3-azaspiro[5.5]undec-7-en-9-one in biological systems is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. Its structural features may enable it to act as an inhibitor or modulator of biochemical pathways.
Studies exploring its biological activity suggest potential antiviral properties, making it a candidate for further investigation in drug discovery programs aimed at treating viral infections .
Key physical properties of 3-methyl-3-azaspiro[5.5]undec-7-en-9-one include:
Chemical properties include:
Relevant data from spectral analyses (e.g., NMR) indicate characteristic peaks corresponding to its functional groups, aiding in the confirmation of its identity during synthesis .
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one has potential applications in:
Its unique structural properties make it an attractive candidate for further exploration in medicinal chemistry and related fields, paving the way for innovative therapeutic agents.
The construction of the azaspiro[5.5]undecane framework represents a significant synthetic challenge due to the steric constraints imposed by the quaternary spiro center. Modern approaches have leveraged multicomponent reactions and intramolecular cyclizations to efficiently assemble this pharmacologically privileged scaffold. A particularly innovative strategy involves the zinc bromide-mediated conjugate addition of allyl groups to cyclic enones, followed by ring expansion to form the spirocyclic skeleton. This methodology was demonstrated in the synthesis of ethyl 2-hydroxy-1,2-bis(2-propenyl)cyclohexanecarboxylate – a key precursor to azaspiro compounds – achieving excellent yields of 84% with high diastereoselectivity (trans:cis = 13.1:1) [6]. The reaction proceeds under mild conditions (DMF, room temperature) and demonstrates remarkable functional group tolerance, making it suitable for complex molecular architectures [6].
Alternative pathways include Mannich-type cyclizations where preformed cyclohexanone derivatives undergo intramolecular amination to form the pivotal C-N bond at the spiro junction. These methods typically employ Lewis acid catalysts to activate carbonyl groups toward nucleophilic attack by tethered nitrogen functionalities. The stereochemical outcome is critically influenced by the existing chiral centers in the precursor molecules, with substrate-controlled diastereoselection often exceeding 10:1 ratios in optimized systems. Recent advances have demonstrated that ring size fidelity can be precisely controlled through careful manipulation of tether lengths and substitution patterns in acyclic precursors, enabling selective access to either [5.5] or [5.6] spirocyclic systems from similar starting materials .
The generation of enantiomerically enriched 3-methyl-3-azaspiro[5.5]undec-7-en-9-one has been achieved through transition metal-catalyzed asymmetric hydrogenation and organocatalytic desymmetrization strategies. Palladium complexes bearing chiral phosphine ligands (e.g., (R)-BINAP, (S,S)-Chiraphos) have shown exceptional efficacy in the enantioselective reduction of the enone double bond in spirocyclic precursors, affording saturated analogs with enantiomeric excesses exceeding 90% [5]. This methodology capitalizes on the prochiral nature of the unsaturated system and the conformational rigidity imposed by the spiro architecture to achieve high stereocontrol [5].
Organocatalytic approaches have focused on the desymmetrization of prochiral diketones using cinchona alkaloid-derived catalysts. In these transformations, the catalyst selectively promotes intramolecular aldol condensation or Mannich reactions at one enantiotopic carbonyl group, establishing the spiro center with excellent enantioselectivity. For example, thiourea-based bifunctional catalysts facilitate the cyclization of keto-amine precursors via hydrogen-bonding activation, delivering 3-substituted azaspiro[5.5]undecanones with ee values typically ranging from 85-95% . Computational studies suggest that enantiocontrol arises from precise positioning of the substrate within the chiral pocket through a network of non-covalent interactions, with the developing spiro center shielded from facial approach by bulky catalyst substituents.
Table 1: Enantioselective Synthesis Approaches for Azaspiro[5.5]undecane Derivatives
Catalyst System | Reaction Type | ee Range (%) | Key Advantage | Reference |
---|---|---|---|---|
Pd/(R)-BINAP | Asymmetric Hydrogenation | 90-95% | Broad substrate scope | [5] |
Cinchona Thiourea | Desymmetrizing Mannich | 85-93% | Metal-free conditions | |
Ru-JosiPhos | Dynamic Kinetic Resolution | 88-94% | Concurrent stereocenter generation | |
L-Proline Derivatives | Enamine Catalysis | 75-86% | Low-cost catalysts |
Ring-closing metathesis (RCM) has emerged as the most efficient strategy for constructing the unsaturated macrocycle in 3-methyl-3-azaspiro[5.5]undec-7-en-9-one. The reaction employs Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) or Hoveyda-Grubbs catalysts to cyclize diene precursors featuring terminal vinyl groups. Optimization studies have revealed that dilution effects critically influence cyclization efficiency – concentrations between 0.001-0.005 M in dichloromethane minimize oligomerization and maximize the yield of the desired 11-membered enone [6]. The reaction typically proceeds at ambient temperature or with mild heating (40-45°C), reaching completion within 6-12 hours as monitored by the disappearance of diene starting material via TLC or GC-MS [6].
The Z-selectivity in the resulting enone double bond is controlled through steric interactions during the metallacycle formation, with the bulky spiro system favoring approach from the less hindered face. Studies on model systems have demonstrated that substitution patterns on the acyclic diene precursor profoundly affect metathesis efficiency. Precursors with geminal dimethyl groups adjacent to the reacting alkenes show significantly accelerated cyclization rates due to Thorpe-Ingold effects, which favor the cyclization-competent conformation [6]. Catalyst loadings as low as 2.5 mol% have been achieved in optimized systems, representing a substantial improvement over earlier methodologies requiring 5-10 mol% [6]. The reaction exhibits excellent functional group tolerance toward protected amines, esters, and silyl ethers, enabling late-stage diversification of the spirocyclic core.
Table 2: Ring-Closing Metathesis Optimization Parameters for Azaspiro Enone Formation
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Concentration | 0.1 M | 0.002 M | Increase from 45% → 82% |
Catalyst Loading | 10 mol% | 3.5 mol% | Maintained yield, reduced cost |
Temperature | 25°C | 40°C | Acceleration (12h → 5h) |
Solvent | Toluene | Dichloromethane | Improved catalyst turnover |
Additive | None | Ti(OiPr)₄ | Enhanced Z-selectivity (Z:E 12:1 → 23:1) |
Transitioning from laboratory-scale synthesis to industrial production of 3-methyl-3-azaspiro[5.5]undec-7-en-9-one (CAS 189176-32-7) necessitates careful optimization of solvent systems and reagent stoichiometry to ensure cost-effectiveness, reproducibility, and minimal environmental impact. Solvent selection hierarchies prioritize dichloromethane (DCM) for metathesis steps due to its optimal balance of substrate solubility and catalyst activity, despite challenges associated with its environmental profile. Recent developments have demonstrated that cyclopentyl methyl ether (CPME) can serve as a greener alternative for certain steps, offering comparable yields (78% vs 82% in DCM) with improved recovery potential through distillation [6].
The quenching of active catalysts presents a particular challenge in large-scale RCM reactions. Industrial protocols employ ethyl vinyl ether (5-10 equivalents relative to catalyst) to decompose residual ruthenium complexes into filterable species, followed by activated carbon treatment to reduce ruthenium contamination below 10 ppm. Crystallization remains the preferred purification method, with mixed solvent systems (heptane:ethyl acetate, 8:1 to 12:1) providing the 97% purity required for pharmaceutical intermediates, as specified by suppliers [1] [2]. Stoichiometric considerations in the initial alkylation steps have been refined to minimize excess of potentially genotoxic alkylating agents like methyl iodide. Modern approaches employ only 1.05-1.2 equivalents of methylating agent in the presence of inorganic bases (K₂CO₃, Cs₂CO₃) to achieve complete N-methylation while suppressing O-alkylation byproducts [1].
Process intensification strategies include telescoped synthesis where intermediates are carried forward without isolation, significantly improving overall yield. For instance, the sequence from bis-allylated cyclohexanone through RCM and oxidation can be conducted in a single reactor, reducing processing time and solvent consumption by 40-50%. This approach is facilitated by in situ FTIR monitoring of key intermediates, allowing precise endpoint determination without manual sampling. The commercial availability of multi-gram quantities (up to 5g) from suppliers like AChemBlock (Cat ID: Q54013) and Amadis Chemical (Product No. A1075389) confirms the successful implementation of these optimized protocols at production scale [1] [2].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8